3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce corresponding alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its unique structure could interact with biological targets in novel ways, leading to potential therapeutic applications .
Medicine
In medicinal chemistry, this compound is of interest for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties .
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, pyrido[1,2-a]pyrimidin-4-one analogs, and molecules with similar substituents. Examples include:
- 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives
- Pyrido[1,2-a]pyrimidin-4-one analogs with different substituents
Uniqueness
What sets 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C25H25ClN4O3S2 |
---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25ClN4O3S2/c1-16(2)33-13-7-11-27-22-18(23(31)29-12-6-5-10-21(29)28-22)14-20-24(32)30(25(34)35-20)15-17-8-3-4-9-19(17)26/h3-6,8-10,12,14,16,27H,7,11,13,15H2,1-2H3/b20-14- |
InChI Key |
PHROAZKNYUFPNB-ZHZULCJRSA-N |
Isomeric SMILES |
CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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